Increased Lipophilicity Relative to Methoxy Analog: A Quantitative LogP Comparison
3,4-Difluoro-2-propoxyaniline exhibits a calculated logP of 2.15, significantly higher than the 1.27 logP of its closest analog, 3,4-difluoro-2-methoxyaniline [1]. This difference of approximately 0.88 log units indicates the propoxy compound is substantially more hydrophobic.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.15 (calculated) |
| Comparator Or Baseline | 3,4-Difluoro-2-methoxyaniline: 1.27 (calculated) |
| Quantified Difference | Δ LogP = +0.88 |
| Conditions | Predicted/calculated values from standard cheminformatic models |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, a critical factor for designing compounds with improved oral bioavailability or blood-brain barrier penetration.
- [1] Chembase. (2025). 3,4-Difluoro-2-methoxyaniline - LogP Data. View Source
